Cas no 1805444-52-3 (Ethyl 2-Amino-4-bromonicotinate)
Ethyl 2-Amino-4-bromonicotinate Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylic acid, 2-amino-4-bromo-, ethyl ester
- ETHYL 2-AMINO-4- BR0M0PYRIDINE-3- CARBOXYLATE
- Ethyl 2-Amino-4-bromonicotinate
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- Inchi: 1S/C8H9BrN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
- InChI Key: ILDVDHOIYKONOQ-UHFFFAOYSA-N
- SMILES: C1(N)=NC=CC(Br)=C1C(OCC)=O
Ethyl 2-Amino-4-bromonicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY311197-1g |
Ethyl 2-Amino-4-bromonicotinate |
1805444-52-3 | ≥95% | 1g |
¥13500.00 | 2025-04-17 |
Ethyl 2-Amino-4-bromonicotinate Suppliers
Ethyl 2-Amino-4-bromonicotinate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Ethyl 2-Amino-4-bromonicotinate
Comprehensive Overview of Ethyl 2-Amino-4-bromonicotinate (CAS No. 1805444-52-3): Properties, Applications, and Industry Insights
Ethyl 2-Amino-4-bromonicotinate (CAS No. 1805444-52-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated nicotinate derivative serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of heterocyclic compounds and small-molecule inhibitors. Its molecular formula C8H9BrN2O2 combines a pyridine core with strategically positioned amino and ester functional groups, making it invaluable for structure-activity relationship (SAR) studies.
Recent trends in drug discovery highlight the growing demand for brominated building blocks like Ethyl 2-Amino-4-bromonicotinate, as they facilitate palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Researchers frequently search for "CAS 1805444-52-3 solubility" or "Ethyl 2-Amino-4-bromonicotinate synthesis protocol," reflecting its experimental utility. The compound's crystalline form and stability under inert atmospheres make it suitable for high-throughput screening applications.
From a synthetic chemistry perspective, the 4-bromo substitution on the pyridine ring enables regioselective functionalization, a feature often queried as "how to modify Ethyl 2-Amino-4-bromonicotinate" in academic forums. Its ethyl ester group offers hydrolytic versatility, allowing conversion to carboxylic acids or amides—a property leveraged in prodrug design. Analytical data (e.g., HPLC purity >98%, characteristic NMR peaks at δ 6.8 ppm for aromatic protons) are critical for quality control, as evidenced by frequent searches for "CAS 1805444-52-3 spectroscopic data."
In agrochemical applications, derivatives of Ethyl 2-Amino-4-bromonicotinate have shown promise as plant growth regulators, aligning with the industry's shift toward sustainable crop protection solutions. Patent analyses reveal its use in nicotinamide-based fungicides, addressing common search queries like "bromonicotinate pesticides." The compound's low ecotoxicity profile (as per OECD 201 guidelines) further enhances its appeal for green chemistry initiatives.
Supply chain dynamics for CAS 1805444-52-3 reflect broader market trends, with manufacturers emphasizing cGMP compliance and batch-to-batch consistency. Regulatory documents often reference its REACH registration status, while safety data sheets highlight standard handling precautions (e.g., use of nitrile gloves and fume hoods). These operational details respond to frequent searches such as "Ethyl 2-Amino-4-bromonicotinate safety guidelines."
Emerging applications in material science—particularly as a precursor for conducting polymers—have expanded the compound's relevance beyond life sciences. Its ability to participate in click chemistry reactions (e.g., with azides) positions it as a candidate for bioconjugation projects, a topic trending in nanotechnology research circles.
For analytical chemists, method development using reverse-phase HPLC (typically with C18 columns and acetonitrile/water mobile phases) remains a key focus area. Peer-reviewed studies often cite its UV absorption maxima at 265 nm, addressing technical queries like "CAS 1805444-52-3 analytical methods." Storage recommendations (-20°C under argon) and shelf-life stability data are equally critical for laboratory workflows.
The compound's role in medicinal chemistry continues to evolve, with recent studies exploring its incorporation into kinase inhibitor scaffolds. Database mining shows rising interest in "Ethyl 2-Amino-4-bromonicotinate price" and "bulk suppliers," reflecting scaling needs for preclinical development. Custom isotope-labeled versions (e.g., 13C or 15N variants) are also gaining traction for metabolic pathway tracing studies.
From an intellectual property standpoint, CAS 1805444-52-3 appears in multiple patents covering anticancer agents and antiviral compounds, particularly those targeting RNA-dependent RNA polymerases. This aligns with global health priorities, explaining search volume spikes for terms like "bromopyridine COVID-19 research" during pandemic periods.
Environmental fate studies indicate that Ethyl 2-Amino-4-bromonicotinate undergoes aerobic biodegradation within 28 days (OECD 301B), a crucial parameter for industrial users concerned with "chemical sustainability metrics." Its low bioaccumulation potential (log Pow ~1.2) further supports its selection in benign-by-design synthetic strategies.
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